L-Glucitol, or L-sorbitol, is the enantiomer of the naturally occurring sugar alcohol D-sorbitol []. It is a polyol, specifically a hexitol, with six hydroxyl groups attached to a six-carbon backbone [, ]. L-glucitol is considered a rare sugar, meaning it is not commonly found in nature []. While its D-enantiomer is widely utilized in food and pharmaceutical industries, L-glucitol finds applications in various scientific research areas, including:
Biocatalysis: L-glucitol serves as a substrate for enzymatic conversions, notably for the production of D-sorbose, a valuable precursor in vitamin C synthesis [, , ].
Carbohydrate Catabolism Studies: Research on bacterial catabolism of L-glucitol has provided insights into the metabolic pathways involved in utilizing this unusual sugar [].
Organic Synthesis: L-glucitol derivatives are used as building blocks in the synthesis of complex molecules, particularly heterocyclic compounds like tetrahydrofurans [].
Structural Studies: L-glucitol-derived compounds have been analyzed for their conformational properties using techniques like proton magnetic resonance (PMR) [].
Enzyme Inhibition Studies: L-glucitol-based iminosugars have shown potential as inhibitors of enzymes like α-L-fucosidase [, , ].
Biodegradable Polymer Synthesis: L-glucitol serves as a monomer in the synthesis of biodegradable polyesters, offering environmentally friendly alternatives to conventional plastics [].
Nanopore Sensing: L-glucitol can be distinguished from other alditols using nanopore technology, demonstrating its potential for rapid and sensitive identification in various applications [].
Cell Culture Studies: L-glucitol has been investigated for its effects on the production of secondary metabolites like phenolic compounds and terpenoids in plant cell cultures [].
Cryopreservation: L-glucitol has been used as a cryoprotectant in plant tissue culture for the long-term storage of genetic material [, ].
Molecular Structure Analysis
The specific configuration of the hydroxyl groups on the carbon chain determines its unique identity as the L-enantiomer of D-sorbitol []. The papers do not present detailed spectroscopic data on L-glucitol, but its structure has been confirmed through techniques like infrared spectroscopy and melting point measurements [].
Related Compounds
D-Sorbitol [, , , , , , , , ]
Compound Description: D-Sorbitol, also known as D-glucitol, is a sugar alcohol that is naturally occurring and commonly used as an artificial sweetener. It is converted to fructose in the body and has a lower impact on blood sugar compared to glucose. D-Sorbitol is known to be a substrate for various enzymes, including sorbitol dehydrogenase. [, , , , ]
Relevance: D-Sorbitol is a diastereomer of L-Glucitol, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This difference arises from the configuration around carbon atom 2. [, , , ] Notably, some enzymes, such as certain sorbitol dehydrogenases, exhibit activity towards both D-Sorbitol and L-Glucitol. [, ] For instance, Bradyrhizobium japonicum sorbitol dehydrogenase demonstrates activity with both isomers, although it shows a preference for D-Sorbitol. []
Compound Description: L-Sorbose is a ketohexose, a type of sugar that contains a ketone functional group. It serves as a key intermediate in the industrial production of L-Ascorbic Acid (Vitamin C). [, , , ]
Relevance: L-Sorbose is produced from L-Glucitol through a bacterial oxidation process, particularly by strains like Stenotrophomonas maltophilia Ac (previously Pseudomonas sp. strain Ac). [, ] This conversion highlights the metabolic pathway of L-Glucitol in certain microorganisms. []
Relevance: L-Fructose is produced from L-Glucitol by the action of xylitol dehydrogenase 2, an enzyme found in Gluconobacter oxydans. [] This finding is significant as it highlights a potential byproduct formation pathway during the industrial production of L-Sorbose, which is a key intermediate in L-Ascorbic Acid synthesis. []
Reference Links:
,5-Imino-1,2,5-trideoxy-L-glucitol [, ]
Compound Description: 2,5-Imino-1,2,5-trideoxy-L-glucitol is a polyhydroxylated alkaloid that acts as a potent and specific inhibitor of alpha-L-fucosidase. [, ] This enzyme is responsible for the hydrolysis of L-fucose from glycoconjugates.
Relevance: 2,5-Imino-1,2,5-trideoxy-L-glucitol shares a similar structure and configuration with L-Glucitol, specifically the three hydroxyl groups on the piperidine ring that correspond to the C2, C3, and C4 positions of L-fucose. [] This structural similarity is crucial for its inhibitory activity against alpha-L-fucosidase. [] This compound, along with other sugar-mimic alkaloids, was isolated from the bark of Angylocalyx pynaertii. []
Compound Description: Xylitol is a naturally occurring sugar alcohol found in fruits and vegetables. It is commonly used as a sugar substitute due to its sweet taste and low glycemic index. []
Relevance: Xylitol is structurally similar to L-Glucitol, differing only in the configuration of the hydroxyl group at carbon atom 4. [] Studies on the sorbitol permease in PAP-HT25 cells have shown that xylitol is transported more rapidly compared to L-Glucitol. [] Furthermore, xylitol does not inhibit the influx of L-Glucitol, indicating that they may utilize different transport mechanisms. []
L-Sorbitol can be sourced from both natural and synthetic processes. In nature, it occurs in certain fruits and plants. Industrially, it is predominantly produced via the hydrogenation of glucose derived from starch sources, particularly potato starch. This classification places L-Sorbitol within the broader category of sugar alcohols or polyols, which are used extensively in food, pharmaceuticals, and cosmetics due to their sweetening properties and low caloric value compared to traditional sugars.
Synthesis Analysis
L-Sorbitol synthesis can be achieved through several methods:
Chemical Hydrogenation: The most common method involves the catalytic hydrogenation of glucose. This process typically uses a nickel catalyst under high pressure and temperature conditions (90-120 °C) to convert glucose into L-Sorbitol. The reaction can be summarized as follows:
C6H12O6+H2→C6H14O6
The reaction is performed in an alkaline medium to maintain optimal pH levels (8-11) during hydrogenation.
Biological Fermentation: Another method involves using microorganisms such as Gluconobacter oxydans or engineered strains of Lactobacillus casei. For instance, immobilized cells of Gluconobacter oxydans can produce L-Sorbitol efficiently through fermentation processes that utilize glucose or sugarcane byproducts as substrates.
Alternative Feedstocks: Recent studies have explored using sugarcane molasses and bagasse for sorbitol production through fermentation with thermally adapted strains of Zymomonas mobilis. This method demonstrates sustainable practices by utilizing agricultural waste.
Chemical Reactions Analysis
L-Sorbitol participates in various chemical reactions:
Oxidation: L-Sorbitol can be oxidized to form D-fructose through enzymatic pathways involving sorbitol-6-phosphate dehydrogenase.
Dehydration: Under acidic conditions, L-sorbitol can undergo dehydration to form sorbose.
Fermentation: In biological systems, L-sorbitol can be fermented by certain bacteria to produce energy-rich compounds like ethanol or other organic acids.
These reactions highlight the versatility of L-sorbitol as both a substrate and product in biochemical pathways.
Mechanism of Action
The mechanism of action for L-sorbitol primarily revolves around its role as a substrate in metabolic pathways:
Polyol Pathway: In humans, glucose is converted into L-sorbitol via the enzyme aldose reductase in the polyol pathway. This pathway plays a significant role in diabetic complications due to the accumulation of sorbitol in tissues when glucose levels are elevated.
Energy Source: Although not as energy-dense as glucose, L-sorbitol provides approximately 2.5 to 3.4 kilocalories per gram upon metabolism. It is partially absorbed in the small intestine and fermented in the large intestine to produce short-chain fatty acids that contribute to energy production.
Physical and Chemical Properties Analysis
L-Sorbitol exhibits several notable physical and chemical properties:
Molecular Weight: 182.17 g/mol
Melting Point: Approximately 95 °C
Solubility: Highly soluble in water (up to 70 g/100 mL at 20 °C)
Taste Profile: Sweetness approximately 60% that of sucrose.
Hygroscopicity: Absorbs moisture from the air.
These properties make L-sorbitol suitable for use in various food products where moisture retention and sweetness are desired without the caloric load associated with sugars.
Applications
L-Sorbitol has diverse applications across multiple industries:
Food Industry: Used as a sweetener in sugar-free products such as candies, chewing gum, and baked goods due to its lower caloric content.
Pharmaceuticals: Acts as a humectant and stabilizer in formulations, enhancing the texture and moisture retention of products like creams and ointments.
Cosmetics: Employed in skin care products for its moisturizing properties.
Industrial Applications: Utilized in the production of polyurethane foams and as an intermediate for biofuel production through hydrogenation reactions.
Biotechnology: Serves as an osmotic agent during yeast transformation protocols to enhance cell recovery post-electroporation.
The versatility of L-sorbitol underscores its importance not only as a sweetener but also as a valuable compound across various scientific fields.
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